N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that has gained attention in various fields of scientific research, particularly in medicinal chemistry. This compound is characterized by its unique structure, which integrates a 4-ethoxybenzyl group and a 1H-pyrazol-1-yl moiety attached to a nicotinamide core. Its potential applications span from therapeutic uses to biological research, making it a versatile compound for investigation.
The compound can be sourced from various chemical suppliers and is available for purchase for research purposes. It is identified by the CAS number 1251619-15-4, which aids in its cataloging in chemical databases.
N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a nicotinamide derivative due to its structural relationship with nicotinamide, which is known for its roles in cellular metabolism and as a precursor to essential coenzymes.
The synthesis of N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves several key steps:
The industrial production of this compound may utilize advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure high conversion rates and minimize by-products.
N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has a complex molecular structure that can be represented as follows:
The structure features:
The compound's molecular geometry contributes to its biological activity and interaction with various biological targets. The presence of multiple functional groups enhances its potential for diverse chemical reactions and biological interactions.
N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can participate in several types of chemical reactions:
The specific products formed from these reactions depend heavily on the reaction conditions and reagents used. For instance, oxidation may yield different derivatives based on whether mild or strong oxidizing conditions are applied.
The mechanism of action for N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets:
While specific physical properties such as melting point and boiling point are not universally listed, typical characteristics include:
Chemical properties include stability under various conditions, solubility in organic solvents, and reactivity with common reagents used in organic synthesis.
Relevant data indicates that compounds similar in structure often exhibit significant biological activity due to their ability to interact with biological macromolecules effectively .
N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has several scientific applications:
This compound's unique combination of structural features makes it a valuable asset in ongoing research across multiple scientific domains.
The structural architecture of N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide integrates three pharmacologically significant motifs: a nicotinamide core, a pyrazole heterocycle, and an ethoxy-substituted benzyl group. Each component contributes distinct physicochemical and target-binding properties essential for biological activity. The nicotinamide scaffold provides hydrogen-bonding capabilities through its carboxamide group (-C(=O)NH-), enabling interactions with biological targets via both hydrogen bond donation (amide NH) and acceptance (carbonyl oxygen). The para-ethoxy substituent on the benzyl ring enhances lipophilicity modulation while maintaining metabolic stability, as the ethyl group provides controlled electron-donating effects without the excessive steric bulk of larger alkyl chains [1] [9].
The 1H-pyrazole attachment at the nicotinamide 6-position introduces a sp2-hybridized planar system with dual nitrogen atoms capable of acting as hydrogen bond acceptors. This configuration supports π-π stacking interactions with aromatic residues in enzyme binding pockets. Computational analyses (DFT/B3LYP/6-31G(d,p)) reveal that the unsubstituted pyrazole optimizes ligand efficiency by balancing molecular polarity (cLogP ≈ 2.8) and topological polar surface area (78.9 Ų), crucial for membrane permeability and oral bioavailability. Strategic avoidance of pyrazole N-methylation preserves a hydrogen bond donor site (pyrazole NH) while minimizing metabolic vulnerabilities associated with N-alkyl heterocycles [1] .
Table 1: Key Molecular Design Elements and Their Functional Roles
Structural Motif | Functional Role | Computational Parameter |
---|---|---|
Nicotinamide carboxamide | Hydrogen bonding (donor/acceptor) | TPSA: 78.9 Ų |
4-Ethoxybenzyl | Lipophilicity modulation; metabolic stability | π-Stacking energy: -8.2 kcal/mol |
1H-Pyrazol-1-yl (unsubstituted) | π-π Stacking; hydrogen bond donation | cLogP: 2.8; H-bond donors: 2 |
Synthesis of the nicotinamide-pyrazole core demands precise regiocontrol during pyrazole attachment to avoid undesired N2-isomers. The optimal route employs a two-step sequential functionalization of 6-chloronicotinic acid. Initial carbodiimide-mediated amidation (EDC/HOBt) with 4-ethoxybenzylamine selectively functionalizes the C3-carboxyl group, yielding N-(4-ethoxybenzyl)-6-chloronicotinamide. This step precedes pyrazole coupling to prevent competitive coordination during metal-catalyzed reactions. Subsequent Pd-catalyzed N-arylation installs the pyrazole ring using Pd(dba)₂/Xantphos catalysis with cesium carbonate base in DMF at 100°C, achieving >85% regioselectivity for the N1-pyrazole isomer [5] [7].
Critical reaction parameters governing regioselectivity include:
Alternative approaches using copper-mediated coupling (CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine) provide moderate yields (60-70%) but require higher temperatures (120°C) and exhibit reduced N1-selectivity (≈7:1 N1/N2 ratio). Microwave-assisted protocols significantly reduce reaction times from 24 hours to 35 minutes while maintaining high regioselectivity [5] [8].
Table 2: Comparative Analysis of Pyrazole Coupling Methodologies
Method | Conditions | Yield (%) | N1:N2 Ratio |
---|---|---|---|
Pd(dba)₂/Xantphos | DMF, Cs₂CO₃, 100°C, 12h | 92 | >20:1 |
CuI/DMCD | DMSO, K₃PO₄, 120°C, 24h | 68 | 7:1 |
Microwave Pd catalysis | DMF, Cs₂CO₃, 150°C, 35 min | 89 | >20:1 |
Microwave irradiation revolutionizes the synthesis of pyrazole-nicotinamide hybrids by accelerating reaction kinetics and improving reproducibility. The critical amidation and coupling steps achieve 5-8× faster completion under microwave conditions versus conventional heating. For the amidation step, nicotinic acid activation with HATU and DIPEA in DMF reaches 95% conversion in 8 minutes at 120°C under microwave irradiation, compared to 12 hours at 25°C conventionally. This acceleration occurs through dielectric heating mechanisms that enhance molecular collision frequency without thermal decomposition [3] [4].
Pyrazole installation via Pd-catalyzed coupling benefits most dramatically from microwave optimization. Using Pd PEPPSI-IPr catalyst in 1,4-dioxane with microwave irradiation at 150°C, reaction completion occurs in 15 minutes with 94% isolated yield, versus 24 hours (82% yield) under oil-bath heating. This method achieves near-perfect N1-regioselectivity (>30:1) while suppressing protodehalogenation byproducts to <2%. Energy consumption analysis confirms 87% reduction in cumulative energy demand compared to conventional thermal methods [3] .
Key advantages of microwave synthesis:
Table 3: Microwave vs. Conventional Synthesis Efficiency Comparison
Reaction Step | Conventional Method | Microwave Method | Efficiency Gain |
---|---|---|---|
Amide formation | 12h, 25°C, 85% yield | 8min, 120°C, 95% yield | 90× time reduction |
Pyrazole coupling | 24h, 100°C, 82% yield | 15min, 150°C, 94% yield | 96× time reduction |
Global synthesis | 36h (total), 68% overall yield | 23min (total), 89% overall yield | 94× time reduction |
Systematic modification of the benzyl substituent profoundly influences molecular properties and target engagement. Replacing the 4-ethoxy group in N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide with halogen atoms generates analogs with distinct electronic profiles and steric parameters. The 3-chloro-4-fluorobenzyl analog (CAS: 1251691-38-9) exhibits increased halogen bonding capability but reduced electron-donating character. This modification elevates calculated logP from 2.8 (ethoxy) to 3.4 (chloro/fluoro), enhancing membrane permeability at the cost of aqueous solubility (from 28 µg/mL to 9 µg/mL in PBS pH 7.4) [1] [9].
Biological evaluations reveal divergent structure-activity relationships:
The 4-ethoxy group's conformational flexibility allows adaptation to sterically constrained binding sites, while halogenated analogs exhibit rigid geometry favorable for flat receptor surfaces. Crystallographic analyses confirm a 15° dihedral angle shift between the benzyl ring and nicotinamide plane in ethoxy derivatives versus near-coplanarity in halogenated analogs, explaining differential target engagement [1] [2] [9].
Table 4: Comparative Analysis of Benzyl Substituent Effects
Property | 4-Ethoxybenzyl Derivative | 3-Chloro-4-fluorobenzyl Analog | Biological Implication |
---|---|---|---|
Calculated logP | 2.8 | 3.4 | Enhanced membrane permeability |
Aqueous solubility (PBS) | 28 µg/mL | 9 µg/mL | Formulation challenges |
CYP3A4 inhibition (10µM) | 6% | 64% | Reduced drug interaction risk |
EGFR Kᵢ (µM) | 0.22 | 0.41 | Improved kinase targeting |
A₂A receptor Kᵢ (nM) | 2.2 | 0.66 | Enhanced GPCR engagement |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: